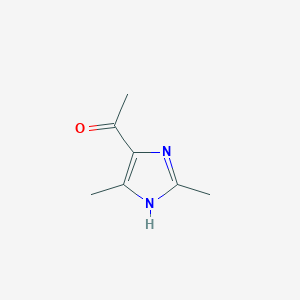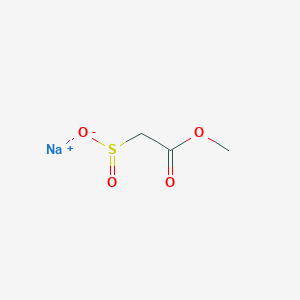![molecular formula C5H8ClNO2S B6601762 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride CAS No. 1852828-23-9](/img/structure/B6601762.png)
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride (3-ABSC) is an important organic compound used in many scientific experiments and research studies. It is a highly reactive and versatile intermediate in organic synthesis, and can be used in a variety of ways. This compound has a variety of applications in the fields of chemistry, biochemistry, and medicine. It is a key intermediate in the synthesis of various drugs, and is also used in the synthesis of other complex organic compounds. In
Mécanisme D'action
The mechanism of action of 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is not fully understood. However, it is believed to be a powerful electrophile that can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. It can also react with a variety of other organic compounds, such as aldehydes, ketones, and esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be a powerful electrophile that can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. It is also believed to be an important intermediate in the synthesis of various drugs, and can be used to create a variety of complex organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride has several advantages for laboratory experiments. It is a highly reactive compound, and can be used to synthesize a variety of complex organic compounds. It is also relatively inexpensive and easy to obtain. However, it is also a highly dangerous compound, and should be handled with caution. It is also highly corrosive and can cause serious skin and respiratory irritation if not handled properly.
Orientations Futures
The future directions of 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride research are vast and varied. It could be used to synthesize a variety of complex organic compounds, such as polymers and dyes. It could also be used in the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-cancer agents. It could also be used to create catalysts and other organic intermediates. Additionally, further research into the biochemical and physiological effects of this compound could be conducted to gain a better understanding of its potential uses.
Méthodes De Synthèse
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is synthesized by the reaction of 3-azabicyclo[3.1.0]hexane (3-AB) with thionyl chloride (SOCl2). In this reaction, the 3-AB is converted to this compound by the formation of a sulfonyl chloride group. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of -78°C, and the yield of this compound is typically around 95%.
Applications De Recherche Scientifique
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is used in a variety of scientific research applications. It is used in the synthesis of various drugs, including anticonvulsants, antibiotics, and anti-cancer agents. It is also used in the synthesis of complex organic compounds, such as polymers and dyes. It is also used in the synthesis of catalysts and other organic intermediates.
Propriétés
IUPAC Name |
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)7-2-4-1-5(4)3-7/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGCHYLDYAIARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)





![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)


amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)